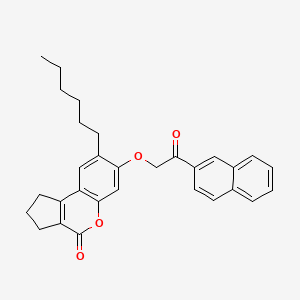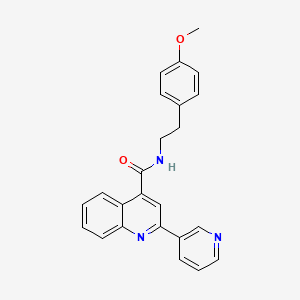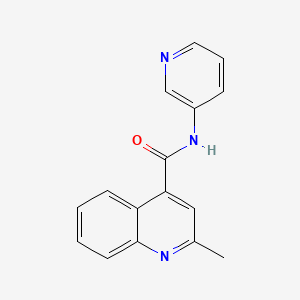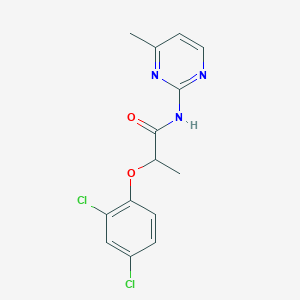![molecular formula C21H23N3O4 B11165433 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11165433.png)
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as 1-[(Furan-2-yl)carbonyl]piperidin-4-one , falls within the class of heterocyclic organic molecules.
- Its molecular formula is C₁₀H₁₁NO₃ , and it has a molecular weight of 193.20 g/mol .
- The structure consists of a piperidin-4-one ring with a furan-2-ylcarbonyl substituent at position 1 and a 3-methylphenyl group at position 2.
- Researchers have explored its properties due to its potential applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of furan-2-carboxylic acid with piperidin-4-one under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dichloromethane) with a base (such as sodium hydroxide) as a catalyst.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for further investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modified derivatives of the compound are common outcomes.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigations explore its potential as a pharmacophore or scaffold for drug design.
Industry: Although not widely used, it may find applications in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The furan-2-ylcarbonyl moiety sets it apart from other piperidin-4-one derivatives.
Remember that this compound’s applications and properties continue to be explored, making it an exciting area of research!
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O4/c1-15-4-2-5-17(12-15)24-14-16(13-19(24)25)20(26)22-7-9-23(10-8-22)21(27)18-6-3-11-28-18/h2-6,11-12,16H,7-10,13-14H2,1H3 |
InChI Key |
XKDDKVBACNUPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11165354.png)

![cyclohexa-1,4-dien-1-yl{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}acetic acid](/img/structure/B11165356.png)



![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11165389.png)
![N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine](/img/structure/B11165395.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B11165402.png)
![4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11165404.png)

![N-[4-(hexylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165416.png)
![N-(5-chloro-2-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11165421.png)
![1-butyl-N-{4-[(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165425.png)
